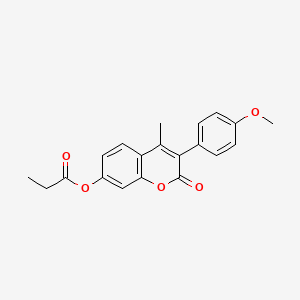

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate

Description

Propriétés

IUPAC Name |

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-4-18(21)24-15-9-10-16-12(2)19(20(22)25-17(16)11-15)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBSDQGNJLUGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-methylcoumarin, and propanoic acid.

Condensation Reaction: 4-Methoxybenzaldehyde undergoes a condensation reaction with 4-methylcoumarin in the presence of a base like sodium hydroxide to form the intermediate 3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one.

Esterification: The intermediate is then esterified with propanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mécanisme D'action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Antioxidant Activity: The presence of the methoxyphenyl group contributes to its ability to scavenge free radicals, reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Chromenone Derivatives

a. Ethyl 3-[6-Chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate

- Structure: Similar chromenone core with a chloro substituent at position 6 and a benzyloxy group at position 6.

- Benzyloxy group increases lipophilicity (XLogP3: ~4.5 estimated) compared to the propanoate ester in the target compound.

- Bioactivity : Chlorinated coumarins are often associated with enhanced antimicrobial activity .

b. [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-Methylbenzoate

- Structure : Features a 4-chlorophenyl group and trifluoromethyl substituent.

- Key Differences :

c. 4-Methyl-7-(2-oxopropoxy)-3-phenylchromen-2-one

- Structure : Propoxy group at position 7 and phenyl substituent at position 3.

- Key Differences: Lack of methoxy group on the phenyl ring reduces electron-donating capacity. Propoxy group (vs. propanoate ester) may decrease metabolic stability due to ether linkage .

Substituent Variations and Pharmacological Implications

a. Ester vs. Ether Linkages

- The ester group balances lipophilicity (XLogP3 ~3–4) and solubility.

- Ether Linkages (e.g., 4-Methyl-7-propoxychromenone): More stable under physiological conditions but may reduce bioavailability due to higher hydrophobicity .

b. Aromatic Substituents

- 4-Methoxyphenyl (Target Compound) : Enhances π-π stacking and hydrogen-bonding interactions in biological targets.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Notable Substituents |

|---|---|---|---|---|

| Target Compound | C20H18O5* | ~346.35 | ~3.5 | 4-Methoxyphenyl, Propanoate |

| Ethyl 3-[6-Chloro-4-methyl-7-(benzyloxy)... | C23H23ClO5 | 414.88 | ~4.5 | Chloro, Benzyloxy |

| [3-(4-Chlorophenyl)-4-oxo-2-CF3...] | C24H14ClF3O4 | 458.80 | 6.5 | 4-Chlorophenyl, Trifluoromethyl |

| 4-Methyl-7-(2-oxopropoxy)-3-phenylchromen | C19H16O4 | 308.33 | ~3.0 | Phenyl, Propoxy |

*Estimated based on analogous structures.

Activité Biologique

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate is a synthetic compound belonging to the class of chromenone derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections explore its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate can be described as follows:

- Molecular Formula : C22H22O5

- Molecular Weight : 366.41 g/mol

- Functional Groups : Chromenone core, methoxyphenyl group, methyl group, and propanoate moiety.

Anticancer Activity

Research has shown that chromenone derivatives, including 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate, possess significant anticancer properties. A study indicated that similar compounds inhibited cell proliferation in various cancer cell lines. The mechanism involves the modulation of cell cycle regulators and induction of apoptosis.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate | MCF-7 (Breast) | 15.0 |

| 3-(4-methoxyphenyl)-4-methylcoumarin | HeLa (Cervical) | 12.5 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicated that it effectively scavenges free radicals, thereby reducing oxidative stress.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.0 |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This activity is crucial for developing treatments for inflammatory diseases.

The biological effects of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

- Cell Signaling Pathways : The compound modulates key signaling pathways involved in cell proliferation and apoptosis, particularly the MAPK and PI3K/Akt pathways.

Case Studies

- Study on Anticancer Activity :

- Researchers evaluated the cytotoxic effects of the compound on human cancer cell lines. The study found that it significantly reduced cell viability through apoptosis induction.

- Study on Antioxidant Activity :

- A comparative analysis was conducted with other known antioxidants, revealing that this compound had a comparable efficacy in scavenging free radicals.

Q & A

Q. What are the key synthetic routes for 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate?

- Methodological Answer : The synthesis typically involves esterification of the parent chromene derivative. For example:

Core Chromene Formation : Condensation of 4-methoxyphenylacetone with salicylaldehyde derivatives under basic conditions to form the coumarin scaffold.

Esterification : Reaction of the hydroxyl group at the 7-position with propanoic anhydride or propionyl chloride in the presence of a catalyst (e.g., DMAP) .

Validation: Use H NMR to confirm ester formation (δ ~4.3–4.5 ppm for –OCH–) and LC-MS for molecular weight verification .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- Methodological Answer :

- Spectroscopy :

- H/C NMR : Assign methoxy (δ ~3.8 ppm), carbonyl (δ ~160–170 ppm), and chromen-2-one (δ ~6.2–8.3 ppm) signals .

- IR : Confirm ester carbonyl (~1740 cm) and lactone (1720 cm) stretches .

- Crystallography :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- Software : WinGX/ORTEP for visualizing π-π stacking (e.g., interplanar distances ~3.5–4.0 Å) .

Advanced Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

- Methodological Answer :

- Data Collection : Ensure high-resolution (<1.0 Å) data using synchrotron sources for low-symmetry crystals (e.g., triclinic space group ) .

- Refinement Checks :

- R-Factors : Aim for < 0.05 using SHELXL’s restraints for disordered groups (e.g., propanoate side chains) .

- Twinned Data : Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning .

- Validation : Use PLATON’s ADDSYM to detect missed symmetry .

Q. How to design derivatives for enhanced bioactivity based on structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Effects :

- Propanoate Chain : Replace with longer alkyl esters (e.g., hexanoate) to improve lipophilicity (logP >3.5) .

- Methoxy Position : Introduce electron-withdrawing groups (e.g., Cl at 4-position) to modulate electronic effects (Hammett σ ~0.23) .

- In Silico Tools :

- Docking : Use AutoDock Vina to predict binding to targets (e.g., kinases) with flexible side-chain sampling .

- MD Simulations : Analyze stability of ligand-target complexes (RMSD <2.0 Å over 100 ns) .

Q. What strategies address contradictions in reported biological activities?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .

- Meta-Analysis : Apply Bayesian statistics to compare IC values across studies (e.g., p-value <0.05 for significance) .

- Off-Target Screening : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.